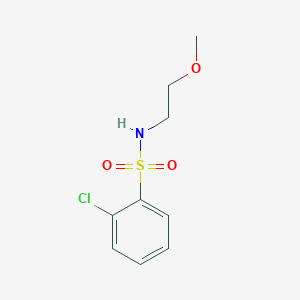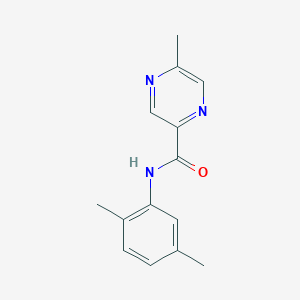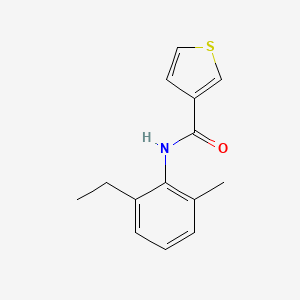
2-chloro-N-(2-methoxyethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-(2-methoxyethyl)benzenesulfonamide, also known as CMBS, is a chemical compound that has been widely used in scientific research as a protein modification reagent. CMBS is a sulfhydryl-reactive compound that can covalently modify cysteine residues in proteins. This modification can be used to study protein structure, function, and interactions.
作用機序
2-chloro-N-(2-methoxyethyl)benzenesulfonamide is a sulfhydryl-reactive compound that can covalently modify cysteine residues in proteins. The reaction between 2-chloro-N-(2-methoxyethyl)benzenesulfonamide and cysteine residues results in the formation of a thiosulfonate bond. This modification can cause changes in protein conformation and function.
Biochemical and Physiological Effects:
2-chloro-N-(2-methoxyethyl)benzenesulfonamide can cause changes in protein conformation and function, which can have biochemical and physiological effects. For example, 2-chloro-N-(2-methoxyethyl)benzenesulfonamide has been shown to inhibit the activity of the cysteine protease caspase-3. 2-chloro-N-(2-methoxyethyl)benzenesulfonamide has also been shown to inhibit the activity of the protein tyrosine phosphatase PTP1B, which is involved in insulin signaling. These effects suggest that 2-chloro-N-(2-methoxyethyl)benzenesulfonamide may have potential therapeutic applications.
実験室実験の利点と制限
One advantage of using 2-chloro-N-(2-methoxyethyl)benzenesulfonamide in lab experiments is that it can selectively modify cysteine residues in proteins. This selectivity can help to study specific cysteine residues and their role in protein function. However, one limitation of using 2-chloro-N-(2-methoxyethyl)benzenesulfonamide is that it can modify multiple cysteine residues in a protein, which can make it difficult to interpret the results. Additionally, 2-chloro-N-(2-methoxyethyl)benzenesulfonamide can only modify cysteine residues that are accessible to the reagent, which can limit its use in some experiments.
将来の方向性
There are several future directions for research involving 2-chloro-N-(2-methoxyethyl)benzenesulfonamide. One direction is to develop new methods for selectively modifying cysteine residues in proteins. This could involve modifying 2-chloro-N-(2-methoxyethyl)benzenesulfonamide or developing new reagents that can target specific cysteine residues. Another direction is to study the effects of 2-chloro-N-(2-methoxyethyl)benzenesulfonamide modification on specific proteins and their interactions. This could involve using 2-chloro-N-(2-methoxyethyl)benzenesulfonamide to study protein-protein interactions, protein-ligand interactions, or enzyme activity. Finally, there is potential for developing therapeutic applications of 2-chloro-N-(2-methoxyethyl)benzenesulfonamide based on its ability to modify specific proteins.
合成法
2-chloro-N-(2-methoxyethyl)benzenesulfonamide can be synthesized by reacting 2-chlorobenzenesulfonyl chloride with 2-methoxyethylamine in the presence of a base such as triethylamine. The reaction produces 2-chloro-N-(2-methoxyethyl)benzenesulfonamide as a white solid with a melting point of 82-84°C. The purity of the synthesized 2-chloro-N-(2-methoxyethyl)benzenesulfonamide can be confirmed by nuclear magnetic resonance (NMR) spectroscopy.
科学的研究の応用
2-chloro-N-(2-methoxyethyl)benzenesulfonamide has been widely used in scientific research as a protein modification reagent. It can modify cysteine residues in proteins, which can be used to study protein structure, function, and interactions. 2-chloro-N-(2-methoxyethyl)benzenesulfonamide can also be used to crosslink proteins, which can help to identify protein-protein interactions. Additionally, 2-chloro-N-(2-methoxyethyl)benzenesulfonamide can be used to study the redox state of cysteine residues in proteins.
特性
IUPAC Name |
2-chloro-N-(2-methoxyethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO3S/c1-14-7-6-11-15(12,13)9-5-3-2-4-8(9)10/h2-5,11H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NESCCVPMKSYMIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNS(=O)(=O)C1=CC=CC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2-methoxyethyl)benzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[acetyl(methyl)amino]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B7476374.png)
![2-Chloro-5-[(5-chloro-2-methylphenyl)sulfamoyl]benzoic acid](/img/structure/B7476379.png)
![N-[2-(azetidin-1-yl)-2-oxoethyl]-4-chlorobenzamide](/img/structure/B7476381.png)
![4-[2-(2-Methoxyphenyl)acetyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B7476386.png)
![2-Chloro-5-[[3-chloro-4-(difluoromethoxy)phenyl]sulfamoyl]benzoic acid](/img/structure/B7476390.png)

![2-(2-{2-Cyano-2-[(propan-2-yl)carbamoyl]eth-1-en-1-yl}phenoxy)acetic acid](/img/structure/B7476403.png)
![[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl] (E)-3-(5-methylfuran-2-yl)prop-2-enoate](/img/structure/B7476419.png)
![N-[4-(cyanomethyl)phenyl]propanamide](/img/structure/B7476420.png)
![Cyclopropyl-[4-(pyridine-2-carbonyl)piperazin-1-yl]methanone](/img/structure/B7476426.png)
![N-[4-(2,3-dihydro-1H-inden-5-yl)-1,3-thiazol-2-yl]-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetamide](/img/structure/B7476432.png)
![1-[[4-(Azetidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one](/img/structure/B7476439.png)

![N-[3-(azepan-1-ylsulfonyl)-4-methylphenyl]-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B7476449.png)